Cas no 55533-24-9 ((S)-3-(4-Aminophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid)

(S)-3-(4-アミノフェニル)-2-((tert-ブトキシカルボニル)アミノ)プロパン酸は、キラルなフェニルアラニン誘導体であり、医薬品中間体やペプチド合成において重要な役割を果たします。tert-ブトキシカルボニル(Boc)保護基を有するため、アミノ基の選択的な脱保護が可能で、多段階合成における高い反応制御性を提供します。4位のアミノ基はさらに修飾可能なため、多様な生物活性化合物の合成に応用できます。高い光学純度と安定性を兼ね備え、特に創薬研究や精密有機合成において信頼性の高い構築ブロックとして利用されます。

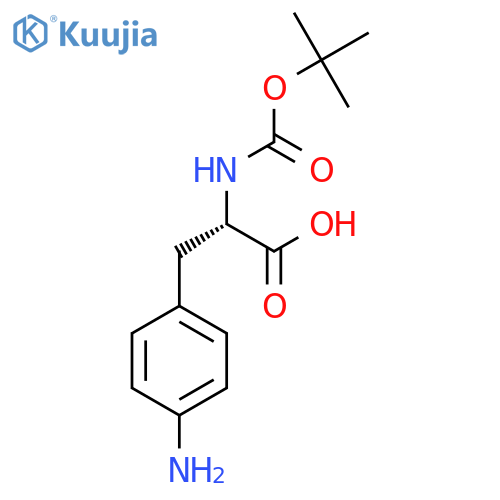

55533-24-9 structure

商品名:(S)-3-(4-Aminophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid

CAS番号:55533-24-9

MF:C14H20N2O4

メガワット:280.319603919983

MDL:MFCD00038139

CID:56780

PubChem ID:87570446

(S)-3-(4-Aminophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid 化学的及び物理的性質

名前と識別子

-

- (S)-3-(4-Aminophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid

- (2S)-3-(4-Aminophenyl)-2-[(tert-butoxycarbonyl)amino]propanoic acid

- 4-Amino-N-(tert-butoxycarbonyl)-L-phenylalanine

- Boc-4-Amino-L-phenylalanine

- 4-Amino-N-Boc-L-phenylalanine

- Boc-4-Amino-Phe-OH

- Boc-L-4-aminophe

- Boc-L-4-Aminophenylalanine

- Boc-L-Phe(4-NH2)-OH

- Boc-p-amino-Phe-OH

- Boc-Phe(4-NH2)-OH

- (2S)-3-(4-aminophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

- BOC-PHE(4'-NH2)-OH

- O10217

- PD196489

- Boc-Phe(4-NH2)-OH, >=98.0% (HPLC)

- J-519906

- AC-9059

- (2S)-3-(4-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid

- (2S)-3-(4-aminophenyl)-2-[[(2-methylpropan-2-yl)oxy-oxomethyl]amino]propanoic acid

- 55533-24-9

- CS-W007620

- Boc-4-Amino-L-Phe-OH

- Boc-para-aminophenylalanine

- MFCD00038139

- (2S)-3-(4-aminophenyl)-2-(tert-butoxycarbonylamino)propanoic acid

- AKOS015841395

- 4-Amino-N-[(1,1-dimethylethoxy)carbonyl]-1-phenylalanine

- (S)-3-(4-aminophenyl)-2-(tert-butoxycarbonylamino)propanoic acid

- AS-18417

- DTXSID30375793

- EN300-6497686

- M01307

- SCHEMBL376103

- N-tert-Butoxycarbonyl-4-amino-L-phenylalanine

- N-Boc-4-aminophenylalanine

- AM20050367

- Boc-4-Amino-L-phenylalanine Boc-Phe(4-NH2)-OH

- (2S)-3-(4-aminophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid

- boc-4-aminophenylalanine

- HY-W007620

- Boc-p-amino-L-phenylalanine

- NDMVQEZKACRLDP-NSHDSACASA-N

- 4-Amino-N-[(1,1-dimethylethoxy)carbonyl]-L-phenylalanine

- BP-30225

- N-Boc 4-aminophenylalanine

- A830693

- N-alpha-t-Butoxycarbonyl-DL-4-amino-phenylalanine

- Boc-p-amino-L-Phe-OH

- A2131

-

- MDL: MFCD00038139

- インチ: 1S/C14H20N2O4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-4-6-10(15)7-5-9/h4-7,11H,8,15H2,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1

- InChIKey: NDMVQEZKACRLDP-NSHDSACASA-N

- ほほえんだ: O(C(N[C@H](C(=O)O)CC1C=CC(=CC=1)N)=O)C(C)(C)C

計算された属性

- せいみつぶんしりょう: 280.14200

- どういたいしつりょう: 280.142

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 6

- 重原子数: 20

- 回転可能化学結合数: 7

- 複雑さ: 344

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 何もない

- トポロジー分子極性表面積: 102A^2

- ひょうめんでんか: 0

- 互変異性体の数: 2

じっけんとくせい

- 色と性状: 未確定

- 密度みつど: 1.213

- ゆうかいてん: 124-130°C

- ふってん: 484.9℃ at 760 mmHg

- フラッシュポイント: 247.0±27.3 °C

- PSA: 101.65000

- LogP: 2.76130

- ようかいせい: 未確定

- ひせんこうど: +20 ~ +25° (C=1 in MeOH)

(S)-3-(4-Aminophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid セキュリティ情報

- シグナルワード:Warning

- 危害声明: H315; H319; H335

- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: 26-28

-

危険物標識:

- 危険レベル:IRRITANT

- ちょぞうじょうけん:Store at room temperature

(S)-3-(4-Aminophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid 税関データ

- 税関コード:29242990

(S)-3-(4-Aminophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| MedChemExpress | HY-W007620-100mg |

(S)-3-(4-Aminophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid |

55533-24-9 | 100mg |

¥300 | 2023-08-31 | ||

| Apollo Scientific | OR14618-10g |

4-Amino-L-phenylalanine, N-BOC protected |

55533-24-9 | 98% | 10g |

£76.00 | 2023-09-01 | |

| Apollo Scientific | OR14618-25g |

4-Amino-L-phenylalanine, N-BOC protected |

55533-24-9 | 98+% | 25g |

£138.00 | 2025-02-19 | |

| eNovation Chemicals LLC | D517253-25g |

Boc-L-4-AMinophenylalanine |

55533-24-9 | 97% | 25g |

$615 | 2024-05-24 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | A2131-5G |

4-Amino-N-(tert-butoxycarbonyl)-L-phenylalanine |

55533-24-9 | >96.0%(T)(HPLC) | 5g |

¥290.00 | 2023-09-08 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-AD225-1g |

(S)-3-(4-Aminophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid |

55533-24-9 | 98% | 1g |

136CNY | 2021-05-10 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B117061-250mg |

(S)-3-(4-Aminophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid |

55533-24-9 | 98% | 250mg |

¥37.90 | 2023-09-04 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B54710-1g |

(S)-3-(4-Aminophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid |

55533-24-9 | 98% | 1g |

¥60.0 | 2022-04-28 | |

| ChemScence | CS-W007620-5g |

(S)-3-(4-Aminophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid |

55533-24-9 | 99.48% | 5g |

$39.0 | 2022-04-27 | |

| TRC | B414103-1000mg |

Boc-4-Amino-L-phenylalanine |

55533-24-9 | 1g |

$ 190.00 | 2023-04-18 |

(S)-3-(4-Aminophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid 関連文献

-

Ailun Chao,Nan Jiang,Ya Yang,Hongyan Li,Hongzhe Sun J. Mater. Chem. B 2017 5 1166

-

Yi Zhou,Yuanmei Sun,Kewei Yi,Ziyu Wang,Yawei Liu,Chunmao He Inorg. Chem. Front. 2022 9 5941

-

T. Amanda Strom,Eoghan P. Dillon,Christopher E. Hamilton,Andrew R. Barron Chem. Commun. 2010 46 4097

55533-24-9 ((S)-3-(4-Aminophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid) 関連製品

- 80102-29-0((2R)-2-(tert-butoxycarbonylamino)-3-(o-tolyl)propanoic acid)

- 100564-78-1(N-Boc-L-homophenylalanine)

- 13734-34-4((2S)-2-(tert-butoxycarbonylamino)-3-phenyl-propanoic acid)

- 37553-65-4(Boc-N-Me-Phe-OH)

- 80102-27-8((R)-2-((tert-butoxycarbonyl)amino)-3-(p-tolyl)propanoic acid)

- 51987-73-6(N-Boc-L-phenylalanine methyl ester)

- 76985-10-9((R)-2-((tert-Butoxycarbonyl)amino)-3-(naphthalen-2-yl)propanoic acid)

- 80102-26-7(Boc-4-Methylphenylalanine)

- 82732-07-8(Boc-D-Homophenylalanine)

- 18942-49-9(Boc-D-Phe-OH)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:55533-24-9)BOC-L-4-aminophenylalanine

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:55533-24-9)(S)-3-(4-Aminophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid

清らかである:99%

はかる:100g

価格 ($):384.0